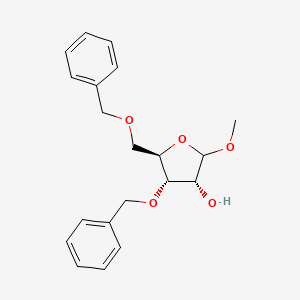

Methyl 3,5-di-O-benzyl-D-ribofuranoside

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(3R,4S,5R)-2-methoxy-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O5/c1-22-20-18(21)19(24-13-16-10-6-3-7-11-16)17(25-20)14-23-12-15-8-4-2-5-9-15/h2-11,17-21H,12-14H2,1H3/t17-,18-,19-,20?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOWIHMANTOCUNZ-SDWZKWEYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1[C@@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3,5-di-O-benzyl-D-ribofuranoside

CAS Number: 55775-39-8

This technical guide provides a comprehensive overview of Methyl 3,5-di-O-benzyl-D-ribofuranoside, a key intermediate in the synthesis of modified nucleosides for research and drug development. It is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, organic synthesis, and drug discovery.

Core Compound Data

This compound is a protected derivative of methyl ribofuranoside. The benzyl (B1604629) groups at the 3- and 5-positions provide stability during synthetic transformations at other positions of the ribose sugar, making it a valuable building block for the synthesis of various nucleoside analogues, particularly 2'-C-branched ribonucleosides.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source(s) |

| CAS Number | 55775-39-8 | [3] |

| Molecular Formula | C₂₀H₂₄O₅ | [3] |

| Molecular Weight | 344.407 g/mol | [3] |

| Purity | ≥ 98% | Supplier Data |

| Storage Temperature | 4°C | [4] |

| Predicted pKa | 13.01 ± 0.70 | [3] |

Note: Specific optical rotation and melting point data for the D-ribofuranoside anomer are not consistently reported in publicly available literature and may vary depending on the anomeric mixture and purity.

Experimental Protocols

The following section details a key experimental protocol for the synthesis of the α-anomer of this compound, which is a valuable precursor for 2'-C-branched nucleosides.[1][2]

Efficient Synthesis of Methyl 3,5-di-O-benzyl-α-D-ribofuranoside

This protocol is adapted from an efficient synthesis strategy.

Materials:

-

Methyl D-ribofuranoside

-

Benzyl bromide

-

Sodium hydride (NaH)

-

N,N-Dimethylformamide (DMF)

-

Tin(IV) chloride (SnCl₄)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) (EtOAc)

-

Hexanes

Procedure:

-

Benzylation: To a solution of methyl D-ribofuranoside in anhydrous DMF, add sodium hydride portion-wise at 0 °C. After stirring for a specified time, add benzyl bromide dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up: Quench the reaction by the slow addition of water. Partition the mixture between water and an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Purification: Concentrate the dried organic phase under reduced pressure. The crude product, a mixture of benzylated ribofuranosides, is then purified by silica gel column chromatography.

-

Selective Debenzylation and Anomerization: The purified mixture of tribenzylated product is dissolved in dichloromethane and treated with tin(IV) chloride at a controlled temperature. The reaction progress is monitored by TLC.

-

Final Work-up and Purification: Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The final product, Methyl 3,5-di-O-benzyl-α-D-ribofuranoside, is purified by silica gel column chromatography.

Role in Drug Development and Biological Systems

While this compound itself is not known to have direct biological activity or a role in signaling pathways, it serves as a critical starting material for the synthesis of 2'-C-branched ribonucleosides.[1][2] These modified nucleosides are of significant interest in drug development due to their potential antiviral and anticancer activities.[5]

The introduction of a substituent at the 2'-position of the ribose sugar can significantly impact the biological properties of the resulting nucleoside. For instance, 2'-C-methylnucleosides have been investigated as potent inhibitors of viral RNA polymerases, such as the one from the hepatitis C virus (HCV).[6] The 2'-substituent can influence the sugar pucker conformation, which in turn affects how the nucleoside analogue is recognized by viral or cellular enzymes.[7][8]

Synthesis of 2'-C-Branched Nucleosides

The general workflow for the synthesis of 2'-C-branched nucleosides from this compound involves the following key steps:

-

Oxidation: The free 2'-hydroxyl group of this compound is oxidized to a ketone.

-

Nucleophilic Addition: A carbon-based nucleophile (e.g., a Grignard reagent or an organolithium species) is added to the 2'-keto intermediate to introduce the desired branch.

-

Glycosylation: The modified ribofuranoside is then coupled with a nucleobase (e.g., uracil, cytosine, adenine, or guanine) to form the nucleoside.

-

Deprotection: The benzyl protecting groups are removed to yield the final 2'-C-branched ribonucleoside.

Visualizations

Synthetic Workflow for 2'-C-Branched Nucleosides

The following diagram illustrates the general synthetic workflow from this compound to a 2'-C-branched nucleoside.

Caption: Synthetic pathway to 2'-C-branched nucleosides.

Relationship to Biologically Active Compounds

This diagram shows the relationship between the starting material and the biologically active target compounds.

Caption: From precursor to biological activity.

References

- 1. researchgate.net [researchgate.net]

- 2. Efficient synthesis of methyl 3,5-di-O-benzyl-alpha-D-ribofuranoside and application to the synthesis of 2'-C-beta-alkoxymethyluridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. cdn.usbio.net [cdn.usbio.net]

- 5. Synthesis and Anticancer and Antiviral Activities of C-2′-Branched Arabinonucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of Activation of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine and Inhibition of Hepatitis C Virus NS5B RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of a “Magic” Methyl: 2′-Deoxy-2′-α-F-2′-β-C-methyl Pyrimidine Nucleotides Modulate RNA Interference Activity through Synergy with 5′-Phosphate Mimics and Mitigation of Off-Target Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemical and Conformational Diversity of Modified Nucleosides Affects tRNA Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Physical Properties of Methyl 3,5-di-O-benzyl-D-ribofuranoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of Methyl 3,5-di-O-benzyl-D-ribofuranoside, a key intermediate in the synthesis of various nucleoside analogues and other biologically active molecules. This document collates available data to facilitate its use in research and development.

Core Physical and Chemical Properties

This compound is a carbohydrate derivative used in the synthesis of 2'-O-modified ribofuranose and nucleosides.[1] Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 55775-39-8 | [2] |

| Molecular Formula | C₂₀H₂₄O₅ | [2] |

| Molecular Weight | 344.407 g/mol | [2] |

| Predicted pKa | 13.01 ± 0.70 | [2] |

Experimental Data

Currently, publicly available, experimentally determined quantitative data for certain physical properties such as melting point, boiling point, and specific optical rotation for this compound are limited. This guide will be updated as more information becomes available.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not extensively detailed in the public domain. However, an efficient synthesis of its alpha-anomer, Methyl 3,5-di-O-benzyl-α-D-ribofuranoside, has been described, which is a versatile precursor for 2'-C-branched ribonucleosides.[3][4] The general approach involves the selective benzylation of methyl D-ribofuranoside.

General Workflow for the Synthesis of Ribofuranoside Derivatives:

References

- 1. Methyl 3,5-di-O-benzyl-D-ribofuranoside_Pannacean (Henan) Medicine Science Technologies, Ltd. [en.pannacean.com]

- 2. Page loading... [guidechem.com]

- 3. Efficient synthesis of methyl 3,5-di-O-benzyl-alpha-D-ribofuranoside and application to the synthesis of 2'-C-beta-alkoxymethyluridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyl 3,5-di-O-benzyl-D-ribofuranoside: Synthesis, Properties, and Application in Nucleoside Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 3,5-di-O-benzyl-D-ribofuranoside, a key intermediate in the synthesis of modified nucleosides. This document details its physicochemical properties, provides established experimental protocols for its synthesis and subsequent use in glycosylation reactions, and illustrates its role in the broader context of drug discovery and development.

Core Quantitative Data

A summary of the key quantitative data for this compound is presented in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Weight | 344.40 g/mol | [1][2][3][4] |

| Molecular Formula | C₂₀H₂₄O₅ | [1][2][3][4] |

| CAS Number | 55775-39-8 | [1][2][3][4] |

| Predicted pKa | 13.01 ± 0.70 | [4] |

| Purity (Typical) | ≥ 98% | [2][3][5] |

| Storage Conditions | Sealed at 2–8 °C or room temperature | [2][3][5] |

Introduction

This compound is a valuable synthetic precursor, particularly in the field of medicinal chemistry and nucleoside science. Its strategic placement of benzyl (B1604629) protecting groups on the 3 and 5 hydroxyl positions of the methyl ribofuranoside core makes the 2'-hydroxyl group available for modification. This feature is crucial for the synthesis of 2'-C-branched ribonucleosides, a class of compounds extensively explored for their therapeutic potential as antiviral and anticancer agents. This guide will delve into the practical aspects of working with this compound, from its synthesis to its application in creating novel nucleoside analogs.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its subsequent utilization in the synthesis of a uridine (B1682114) derivative.

Protocol 1: Efficient Synthesis of Methyl 3,5-di-O-benzyl-α-D-ribofuranoside

This protocol is adapted from an efficient, three-step synthesis starting from D-ribose, which offers a significant improvement over previous methods.[1]

Materials:

-

D-ribose

-

Methanol (B129727) (MeOH)

-

Benzyl bromide (BnBr)

-

Sodium hydride (NaH)

-

N,N-Dimethylformamide (DMF)

-

Tin(IV) chloride (SnCl₄)

-

Dichloromethane (DCM)

-

Ethyl acetate (B1210297) (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Preparation of Methyl D-ribofuranoside: D-ribose is first converted to methyl D-ribofuranoside. This is a standard procedure that involves reacting D-ribose with methanol under acidic catalysis.

-

Benzylation to form Methyl 2,3,5-tri-O-benzyl-D-ribofuranoside:

-

To a solution of methyl D-ribofuranoside in anhydrous DMF, add sodium hydride portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at room temperature for 1 hour.

-

Cool the reaction mixture back to 0 °C and add benzyl bromide dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of methanol, followed by water.

-

Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

The crude product is a mixture of anomers of methyl 2,3,5-tri-O-benzyl-D-ribofuranoside.

-

-

Selective O-2 Debenzylation:

-

Dissolve the crude methyl 2,3,5-tri-O-benzyl-D-ribofuranoside in anhydrous DCM and cool to 0 °C.

-

Add a solution of SnCl₄ in DCM dropwise to the reaction mixture.

-

Stir the reaction at 0-4 °C for 48 hours to optimize the yield.[1]

-

Quench the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

-

Purification:

Protocol 2: Synthesis of 2'-C-β-Alkoxymethyluridines using this compound

This protocol outlines the use of this compound as a precursor for the synthesis of a modified uridine nucleoside.[1][2]

Materials:

-

Methyl 3,5-di-O-benzyl-α-D-ribofuranoside (from Protocol 1)

-

Dess-Martin periodinane

-

Anhydrous Dichloromethane (DCM)

-

Alkoxymethylmagnesium chloride (e.g., methoxymethylmagnesium chloride)

-

Anhydrous Tetrahydrofuran (THF)

-

Silylated uracil (B121893) (e.g., persilylated uracil)

-

Lewis acid (e.g., SnCl₄)

-

Deprotection reagents (e.g., for benzyl groups, such as H₂/Pd/C)

-

Standard workup and purification reagents as in Protocol 1.

Procedure:

-

Oxidation of the 2'-Hydroxyl Group:

-

Dissolve Methyl 3,5-di-O-benzyl-α-D-ribofuranoside in anhydrous DCM.

-

Add Dess-Martin periodinane and stir at room temperature until the starting material is consumed (monitored by TLC).

-

Quench the reaction and work up to isolate the crude 2'-keto intermediate.

-

-

Addition of the Alkoxymethyl Group:

-

Dissolve the 2'-keto intermediate in anhydrous THF and cool to -78 °C.

-

Add the alkoxymethylmagnesium chloride solution dropwise.

-

Stir at -78 °C for several hours, then allow to warm to room temperature.

-

Quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract the product.

-

-

Glycosylation:

-

The resulting 2'-C-alkoxymethyl ribofuranoside derivative is then used in a glycosylation reaction.

-

React the sugar with a silylated nucleobase, such as persilylated uracil, in the presence of a Lewis acid like SnCl₄ to form the nucleoside linkage.[3] This is a variation of the Silyl-Hilbert-Johnson reaction.[7]

-

-

Deprotection:

-

The benzyl protecting groups are removed, typically by catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst), to yield the final 2'-C-β-alkoxymethyluridine.

-

-

Purification:

-

The final product is purified by chromatographic methods, such as flash column chromatography or HPLC.

-

Role in Drug Discovery and Development

This compound serves as a crucial building block for the synthesis of a wide array of nucleoside analogs. These analogs are designed to mimic natural nucleosides and can act as inhibitors of key enzymes involved in viral replication or cancer cell proliferation. The modifications at the 2'-position, facilitated by the synthetic route involving this precursor, can enhance the drug-like properties of the resulting nucleosides, such as increased metabolic stability or improved binding to their target enzymes.

Visualizations

The following diagrams illustrate the synthetic workflow and the general role of nucleoside analogs in therapeutic intervention.

Caption: Synthetic pathway to this compound and its use.

Caption: General mechanism of action for nucleoside analog drugs in therapeutic intervention.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Efficient synthesis of methyl 3,5-di-O-benzyl-alpha-D-ribofuranoside and application to the synthesis of 2'-C-beta-alkoxymethyluridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Methyl 3,5-di-O-benzyl-D-ribofuranoside

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of Methyl 3,5-di-O-benzyl-D-ribofuranoside, a key intermediate in the synthesis of various biologically active nucleoside analogues. This document details the synthetic protocol and outlines the application of modern spectroscopic techniques for unambiguous structure confirmation.

Synthesis of this compound

An efficient synthetic route to this compound starts from the commercially available Methyl D-ribofuranoside. The synthesis involves the selective benzylation of the primary hydroxyl group at C5 and the secondary hydroxyl group at C3, leaving the C2 hydroxyl group free for further chemical modifications.

Experimental Protocol: Synthesis

Materials:

-

Methyl D-ribofuranoside

-

Benzyl bromide (BnBr)

-

Sodium hydride (NaH)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexanes

-

Ethyl acetate (B1210297)

Procedure:

-

To a solution of Methyl D-ribofuranoside in anhydrous DMF, sodium hydride (2.2 equivalents) is added portion-wise at 0 °C under an inert atmosphere.

-

The mixture is stirred at room temperature for 1 hour.

-

Benzyl bromide (2.2 equivalents) is then added dropwise at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

-

The reaction is quenched by the slow addition of water, and the mixture is extracted with ethyl acetate.

-

The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a colorless oil.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for this compound.

Structure Elucidation via Spectroscopic Methods

The definitive structure of this compound is established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments allows for the unambiguous assignment of all proton and carbon signals.

Table 1: Representative ¹H NMR Data (CDCl₃, 400 MHz)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~4.90 | s | - |

| H-2 | ~4.10 | d | ~4.5 |

| H-3 | ~3.95 | dd | ~4.5, 6.5 |

| H-4 | ~4.20 | m | - |

| H-5a, H-5b | ~3.60 | m | - |

| OCH₃ | ~3.35 | s | - |

| CH₂Ph (2) | ~4.55 | m | - |

| Ar-H (10H) | 7.25-7.40 | m | - |

Table 2: Representative ¹³C NMR Data (CDCl₃, 100 MHz)

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | ~109 |

| C-2 | ~80 |

| C-3 | ~78 |

| C-4 | ~82 |

| C-5 | ~70 |

| OCH₃ | ~55 |

| CH₂Ph (2) | ~73, ~72 |

| Ar-C (ipso) | ~138 |

| Ar-CH | ~128.5, ~128.0, ~127.8 |

-

A sample of this compound (~10-20 mg) is dissolved in deuterated chloroform (B151607) (CDCl₃, ~0.6 mL).

-

The solution is transferred to a 5 mm NMR tube.

-

¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra are acquired on a 400 MHz or higher field NMR spectrometer.

-

Data processing (Fourier transformation, phasing, and baseline correction) is performed using appropriate software.

Diagram of NMR Data Correlation for Structure Elucidation:

Caption: Interconnectivity of NMR experiments for structure elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.

Table 3: Representative Mass Spectrometry Data

| Technique | Ionization Mode | Calculated m/z [M+Na]⁺ | Observed m/z |

| HRMS | ESI | 367.1516 for C₂₀H₂₄O₅Na | ~367.1518 |

-

A dilute solution of the compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) is prepared.

-

The solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.

-

The mass spectrum is recorded in positive ion mode to observe the protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺.

-

High-resolution measurement is performed to determine the accurate mass and confirm the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 4: Representative Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3500 (broad) | O-H stretch (from residual hydroxyl or water) |

| 3100-3000 | Aromatic C-H stretch |

| 2950-2850 | Aliphatic C-H stretch |

| ~1100 | C-O stretch (ether) |

| ~740, ~700 | Aromatic C-H bend (monosubstituted benzene) |

-

A thin film of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Alternatively, a small amount of the sample is dissolved in a suitable solvent (e.g., chloroform), and a drop of the solution is placed on a salt plate, allowing the solvent to evaporate.

-

The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

Conclusion

The collective and corroborative data from synthesis and various spectroscopic techniques provide an unambiguous elucidation of the structure of this compound. The detailed protocols and representative data presented in this guide serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating the preparation and characterization of this important synthetic intermediate.

In-depth Technical Guide: The ¹H NMR Spectrum of Methyl 3,5-di-O-benzyl-D-ribofuranoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H NMR spectrum of Methyl 3,5-di-O-benzyl-D-ribofuranoside, a crucial intermediate in the synthesis of modified nucleosides for therapeutic and research applications. This document details the experimental protocols for its synthesis and NMR analysis, presents a thorough interpretation of the spectral data, and visualizes the experimental workflow.

Introduction

This compound is a versatile building block in carbohydrate and nucleoside chemistry. Its protected hydroxyl groups at the 3- and 5-positions allow for selective modifications at the 2-position of the ribofuranose ring, making it an essential precursor in the synthesis of various biologically active nucleoside analogs. Accurate characterization of this compound by ¹H NMR spectroscopy is paramount for confirming its structure and purity before its use in multi-step syntheses. This guide offers a detailed analysis of its proton nuclear magnetic resonance spectrum.

Experimental Protocols

The following sections describe the detailed methodologies for the synthesis of this compound and the acquisition of its ¹H NMR spectrum.

Synthesis of Methyl 3,5-di-O-benzyl-α-D-ribofuranoside

A reported efficient synthesis of the title compound starts from commercially available methyl D-ribofuranoside. The synthesis involves the selective benzylation of the primary hydroxyl group at the 5-position and the hydroxyl group at the 3-position.

Materials:

-

Methyl D-ribofuranoside

-

Benzyl (B1604629) bromide (BnBr)

-

Sodium hydride (NaH)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) and hexanes for elution

Procedure:

-

A solution of methyl D-ribofuranoside in anhydrous DMF is cooled in an ice bath.

-

Sodium hydride (typically 2.2-2.5 equivalents) is added portion-wise to the solution, and the mixture is stirred for 30-60 minutes at 0 °C.

-

Benzyl bromide (typically 2.2-2.5 equivalents) is then added dropwise, and the reaction is allowed to warm to room temperature and stirred overnight.

-

The reaction is carefully quenched by the slow addition of water or a saturated aqueous NaHCO₃ solution.

-

The mixture is extracted with an organic solvent such as dichloromethane or ethyl acetate.

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a mixture of anomers, with the α-anomer often being the major product.

¹H NMR Spectrum Acquisition

The ¹H NMR spectrum is typically recorded on a 400 MHz or higher field spectrometer to ensure adequate signal dispersion for accurate analysis.

Sample Preparation:

-

Approximately 5-10 mg of purified this compound is dissolved in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

-

A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ 0.00 ppm), although modern spectrometers can reference the residual solvent peak (δ 7.26 ppm for CDCl₃).

Instrument Parameters (Typical):

-

Spectrometer: Bruker Avance 400 (or equivalent)

-

Frequency: 400 MHz for ¹H

-

Solvent: CDCl₃

-

Temperature: 298 K (25 °C)

-

Pulse Program: Standard single-pulse experiment (zg30)

-

Number of Scans: 16-32 (depending on sample concentration)

-

Relaxation Delay: 1.0 - 2.0 seconds

-

Acquisition Time: ~4 seconds

-

Spectral Width: ~12-16 ppm

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound exhibits characteristic signals for the ribofuranose ring protons, the methoxy (B1213986) group, and the two benzyl protecting groups. The data presented here is for the major α-anomer.

Table 1: ¹H NMR Data for Methyl 3,5-di-O-benzyl-α-D-ribofuranoside in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 7.38 - 7.25 | m | - | 10H | Ar-H (Benzyl) |

| 4.95 | d | 4.4 | 1H | H-1 |

| 4.63 | d | 12.0 | 1H | -OCH ₂Ph |

| 4.57 | d | 12.0 | 1H | -OCH ₂Ph |

| 4.53 | s | - | 2H | -OCH ₂Ph |

| 4.28 | m | - | 1H | H-4 |

| 4.15 | dd | 6.4, 4.8 | 1H | H-2 |

| 3.99 | dd | 6.4, 3.2 | 1H | H-3 |

| 3.65 | dd | 10.8, 3.2 | 1H | H-5a |

| 3.58 | dd | 10.8, 4.0 | 1H | H-5b |

| 3.38 | s | - | 3H | -OCH ₃ |

| 2.50 | d | 4.8 | 1H | 2-OH |

Interpretation of the Spectrum:

-

Aromatic Protons (δ 7.38 - 7.25): The multiplet in this region integrates to 10 protons, corresponding to the aromatic protons of the two benzyl groups.

-

Anomeric Proton (H-1, δ 4.95): The anomeric proton appears as a doublet with a coupling constant of 4.4 Hz. This J-value is characteristic of a cis relationship between H-1 and H-2 in an α-ribofuranoside.

-

Benzyl Methylene (B1212753) Protons (-OCH₂Ph, δ 4.63, 4.57, 4.53): The four methylene protons of the two benzyl groups appear in this region. The two protons of one benzyl group are diastereotopic and appear as two doublets (δ 4.63 and 4.57) due to the chiral environment of the sugar. The other two protons appear as a singlet (δ 4.53), suggesting accidental chemical shift equivalence under these conditions.

-

Ribofuranose Ring Protons (H-2, H-3, H-4, δ 4.28 - 3.99): These protons appear as complex multiplets due to multiple couplings. H-2 (δ 4.15) and H-3 (δ 3.99) are coupled to each other and to their adjacent protons. H-4 (δ 4.28) is coupled to H-3 and the H-5 protons.

-

C5-Protons (H-5a, H-5b, δ 3.65, 3.58): These diastereotopic protons at the 5-position appear as distinct doublet of doublets due to geminal coupling and coupling to H-4.

-

Methoxy Protons (-OCH₃, δ 3.38): The singlet integrating to three protons corresponds to the methyl group of the anomeric methoxy substituent.

-

Hydroxyl Proton (2-OH, δ 2.50): The doublet corresponds to the free hydroxyl group at the 2-position. The coupling to H-2 is observed. This signal may be broad or exchangeable with D₂O.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the synthesis and characterization of this compound.

Caption: Experimental workflow for the synthesis and ¹H NMR analysis.

Conclusion

This technical guide has provided a detailed overview of the ¹H NMR spectrum of this compound. The comprehensive data table and interpretation, along with the detailed experimental protocols, serve as a valuable resource for researchers in the fields of synthetic organic chemistry and drug development. The accurate characterization of this key intermediate is crucial for the successful synthesis of complex nucleoside-based molecules.

In-Depth Technical Guide: 13C NMR Data for Methyl 3,5-di-O-benzyl-D-ribofuranoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹³C Nuclear Magnetic Resonance (NMR) data for Methyl 3,5-di-O-benzyl-D-ribofuranoside, a key intermediate in the synthesis of various nucleoside analogues. Due to the challenges in accessing specific spectral data from subscription-based journals, this report synthesizes the most likely chemical shift assignments based on related structures and provides a comprehensive experimental framework.

Data Presentation

While specific, experimentally verified ¹³C NMR data for this compound from a publicly accessible source remains elusive, the following table presents an estimated assignment of chemical shifts. These estimations are based on known values for similar ribofuranoside derivatives and the expected electronic effects of the methyl and benzyl (B1604629) protecting groups.

| Carbon Atom | Estimated ¹³C Chemical Shift (ppm) |

| C1 | ~108-110 |

| C2 | ~75-77 |

| C3 | ~80-82 |

| C4 | ~82-84 |

| C5 | ~70-72 |

| OCH₃ | ~55-57 |

| CH₂ (Benzyl) | ~72-74 |

| C (ipso, Benzyl) | ~137-139 |

| C (ortho, Benzyl) | ~128-129 |

| C (meta, Benzyl) | ~127-128 |

| C (para, Benzyl) | ~127-128 |

Note: These are predicted values and should be confirmed by experimental data.

Experimental Protocols

The following is a detailed, representative protocol for the acquisition of ¹³C NMR data for a protected carbohydrate such as this compound. This protocol is based on standard laboratory practices for NMR spectroscopy of organic compounds.

Objective: To obtain a high-resolution ¹³C NMR spectrum of this compound for structural elucidation.

Materials:

-

This compound (sample)

-

Deuterated chloroform (B151607) (CDCl₃) with 0.03% v/v tetramethylsilane (B1202638) (TMS)

-

5 mm NMR tube

-

Pipette and bulb

Instrumentation:

-

400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of CDCl₃ containing TMS in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle vortexing may be applied if necessary.

-

Transfer the solution to a 5 mm NMR tube using a pipette.

-

-

Spectrometer Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical lock signal.

-

Tune and match the broadband probe to the ¹³C frequency.

-

-

Data Acquisition:

-

Set up a standard proton-decoupled ¹³C NMR experiment.

-

Key acquisition parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker spectrometer).

-

Spectral Width: Approximately 200-220 ppm (e.g., -10 to 210 ppm).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of quaternary carbons.

-

Number of Scans (ns): 1024 to 4096 scans, depending on the sample concentration and desired signal-to-noise ratio.

-

Temperature: 298 K (25 °C).

-

-

-

Data Processing:

-

Apply an exponential window function (line broadening of 0.3-1.0 Hz) to improve the signal-to-noise ratio.

-

Perform a Fourier transform of the Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm or the residual CDCl₃ signal to 77.16 ppm.

-

Integrate the peaks if quantitative analysis is required (note: standard ¹³C NMR is generally not quantitative without specific experimental setups).

-

Perform peak picking to identify the chemical shifts of all signals.

-

Mandatory Visualization

The following diagram illustrates the chemical structure of this compound.

Caption: Structure of this compound.

An In-depth Technical Guide to the Mass Spectrometry Analysis of Benzylated Ribofuranosides

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mass spectrometric analysis of benzylated ribofuranosides, a class of protected carbohydrates crucial in synthetic chemistry and drug development. Due to their increased volatility and altered ionization characteristics compared to their unprotected counterparts, benzylated ribofuranosides are amenable to various mass spectrometry techniques. This document outlines the primary analytical strategies, expected fragmentation patterns, and detailed experimental protocols.

Introduction to the Mass Spectrometry of Protected Carbohydrates

The analysis of carbohydrates by mass spectrometry (MS) can be challenging due to their high polarity and low volatility.[1][2] Chemical derivatization is a common strategy to overcome these limitations, making the analytes more suitable for gas chromatography-mass spectrometry (GC-MS) and improving ionization in liquid chromatography-mass spectrometry (LC-MS).[3][4] Benzylation, the introduction of a benzyl (B1604629) ether group, is a widely used protection strategy in carbohydrate synthesis that also serves as a derivatization for mass spectrometric analysis. This modification increases the hydrophobicity and volatility of the ribofuranoside, facilitating its analysis.

Analytical Approaches: GC-MS vs. LC-MS

The choice between GC-MS and LC-MS for the analysis of benzylated ribofuranosides depends on the specific research question, the complexity of the sample, and the available instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for volatile and thermally stable compounds.[5] Benzylated ribofuranosides, being more volatile than unprotected sugars, can be analyzed by GC-MS. However, to prevent thermal degradation in the injector, prior silylation of any remaining free hydroxyl groups may be necessary.[3]

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for the analysis of a wide range of compounds, including those that are not amenable to GC-MS.[6] For benzylated ribofuranosides, reversed-phase liquid chromatography is often employed, coupled with electrospray ionization (ESI) mass spectrometry. ESI is a soft ionization technique that typically yields intact molecular ions or adducts, providing valuable molecular weight information.[7]

Fragmentation Patterns of Benzylated Ribofuranosides

Understanding the fragmentation patterns of benzylated ribofuranosides is key to their structural elucidation by mass spectrometry. The primary fragmentation pathways involve cleavage of the benzyl group and fragmentation of the ribofuranose ring.

Upon electron ionization (in GC-MS) or collision-induced dissociation (in LC-MS/MS), benzylated ribofuranosides are expected to exhibit characteristic fragmentation patterns. The most prominent fragmentation is often the cleavage of the benzyl ether bond, leading to the formation of a stable tropylium (B1234903) ion at m/z 91.[8] Other significant fragmentation pathways include the cleavage of the glycosidic bond and rearrangements within the sugar ring.

Expected Key Fragments:

| m/z | Fragment Identity | Notes |

| 91 | Tropylium ion ([C7H7]+) | Characteristic fragment for benzyl groups. |

| [M-91]+ | Loss of a benzyl group | Indicates the presence of a benzyl ether. |

| [M-107]+ | Loss of a benzyloxy radical | Another common fragmentation pathway for benzyl ethers. |

| Various | Ring fragmentation ions | Dependent on the specific structure and ionization energy. |

Experimental Protocols

Sample Preparation for Benzylated Ribofuranosides

Proper sample preparation is critical for obtaining high-quality mass spectra.

Protocol 1: Direct Infusion for LC-MS

-

Dissolution: Dissolve the purified benzylated ribofuranoside in a suitable solvent such as methanol, acetonitrile, or a mixture of the two, to a final concentration of 1-10 µg/mL.

-

Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

-

Analysis: The sample is now ready for direct infusion into the ESI-MS system.

Protocol 2: Derivatization for GC-MS (Silylation)

For benzylated ribofuranosides with remaining free hydroxyl groups, silylation can improve volatility and thermal stability.[3]

-

Drying: Ensure the sample is completely dry, as moisture will react with the silylating agent. This can be achieved by lyophilization or drying under a stream of nitrogen.

-

Reagent Preparation: Prepare a solution of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a dry, aprotic solvent like pyridine (B92270) or acetonitrile.

-

Reaction: Add the silylating reagent to the dried sample and heat at 60-80°C for 30-60 minutes.

-

Analysis: The sample is now ready for injection into the GC-MS.

Mass Spectrometry Instrumentation and Parameters

LC-MS/MS Analysis

-

Chromatography:

-

Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is a common choice.

-

Flow Rate: 0.2-0.5 mL/min.

-

Column Temperature: 30-40°C.

-

-

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Mode: Full scan for initial characterization, followed by product ion scan (MS/MS) for fragmentation analysis.

-

Collision Energy: Varies depending on the instrument and the compound, typically in the range of 10-40 eV.

-

GC-MS Analysis

-

Gas Chromatography:

-

Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column.[5]

-

Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.

-

Injector Temperature: 250-280°C.

-

Oven Program: Start at a low temperature (e.g., 100°C), hold for a few minutes, then ramp up to a final temperature of 280-300°C.

-

-

Mass Spectrometry:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-650.

-

Visualizing the Workflow

The following diagrams illustrate the general workflows for the mass spectrometric analysis of benzylated ribofuranosides.

Caption: General workflow for LC-MS/MS analysis of benzylated ribofuranosides.

Caption: General workflow for GC-MS analysis of benzylated ribofuranosides.

Data Interpretation and Reporting

The interpretation of mass spectra of benzylated ribofuranosides should focus on the identification of the molecular ion (or adducts) and the characteristic fragment ions. The presence of the tropylium ion at m/z 91 is a strong indicator of a benzylated compound. High-resolution mass spectrometry (HRMS) can be employed to confirm the elemental composition of the molecular ion and key fragments.[9] When reporting results, it is essential to include all relevant experimental parameters, such as the type of mass spectrometer, ionization method, and chromatographic conditions, to ensure reproducibility.

Conclusion

The mass spectrometric analysis of benzylated ribofuranosides is a powerful tool for their characterization. Both GC-MS and LC-MS can be successfully employed, with the choice of technique depending on the specific analytical needs. A thorough understanding of the expected fragmentation patterns, coupled with optimized experimental protocols, will enable researchers, scientists, and drug development professionals to confidently identify and characterize these important molecules.

References

- 1. MASONACO - Mono- and disaccharides (GC-MS) [masonaco.org]

- 2. A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carbohydrate analysis by gas-liquid chromatography - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. researchgate.net [researchgate.net]

- 7. A Novel UHPLC-MS/MS Based Method for Isomeric Separation and Quantitative Determination of Cyanogenic Glycosides in American Elderberry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

The Enduring Utility of Benzyl Protecting Groups in Carbohydrate Chemistry: An In-depth Technical Guide

For researchers, scientists, and drug development professionals, the strategic manipulation of protecting groups is a cornerstone of successful carbohydrate synthesis. Among the arsenal (B13267) of available protecting groups, the benzyl (B1604629) ether stands out for its robustness, versatility, and foundational role in the construction of complex oligosaccharides and glycoconjugates. This technical guide provides a comprehensive overview of the core characteristics of benzyl protecting groups in the context of sugar chemistry, detailing their stability, methods of installation and removal, and their influence on synthetic strategies.

Core Characteristics of Benzyl Protecting Groups

Benzyl ethers are widely employed as "permanent" protecting groups in multi-step carbohydrate synthesis due to their remarkable stability under a broad range of reaction conditions. They are generally stable to both acidic and basic conditions, which allows for the selective removal of other, more labile protecting groups like acetals or esters.[1] This stability is a key feature that enables complex, multi-step synthetic sequences. The benzyl group is typically introduced via the Williamson ether synthesis and removed under neutral conditions by catalytic hydrogenolysis, providing a high degree of orthogonality in protecting group strategies.[1]

Data Presentation: A Comparative Analysis of Benzylation and Debenzylation Methods

The efficient introduction and removal of benzyl protecting groups are critical for the successful application of this strategy. The following tables summarize quantitative data for common benzylation and debenzylation methods, providing a basis for comparison and selection of the most appropriate conditions for a given synthetic challenge.

Table 1: Comparison of Benzylation Methods for Carbohydrates

| Method | Reagents | Catalyst/Additive | Solvent | Temp. (°C) | Time | Yield (%) | Notes |

| Williamson Ether Synthesis | Benzyl Bromide (BnBr), Sodium Hydride (NaH) | None | THF or DMF | 0 to RT | 24 h | Variable | A standard and widely used method.[2][3] |

| Catalyzed Williamson Ether Synthesis | Benzyl Bromide (BnBr), Sodium Hydride (NaH) | Tetrabutylammonium Iodide (TBAI) | THF | RT | 10 - 165 min | >95% | Significantly accelerates the reaction, especially for hindered hydroxyls.[2] |

| Phase-Transfer Catalysis (PTC) | Benzyl Chloride (BnCl), KOH or NaOH | Tetrabutylammonium salt | Toluene/Water | Reflux | 4 - 24 h | High | Useful for large-scale synthesis and avoids the use of strong bases like NaH. |

Table 2: Comparison of Debenzylation Methods for Benzylated Sugars

| Method | Reagents | Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Notes |

| Catalytic Hydrogenation | H₂ gas (1-4 atm) | 10% Pd/C | Methanol (B129727), Ethanol, or Ethyl Acetate | RT | 1 - 16 h | >95% | The most common and generally efficient method; may require filtration through Celite.[4] |

| Catalytic Transfer Hydrogenation | Ammonium (B1175870) formate (B1220265) or Formic acid | 10% Pd/C | Methanol or Ethanol | Reflux | 0.5 - 2 h | >90% | A rapid and versatile alternative to using pressurized hydrogen gas.[4] |

| Oxidative Cleavage | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | None | CH₂Cl₂/H₂O | RT | < 4 h | 84 - 96% | Useful for substrates with functional groups sensitive to hydrogenolysis (e.g., alkenes, alkynes).[1][5] |

| Birch Reduction | Sodium (Na), Liquid Ammonia (NH₃) | None | THF | -78 | 0.5 - 2 h | High | Effective but harsh conditions that are not compatible with many other functional groups.[3] |

Table 3: Stability of Benzyl Ethers in Sugars under Various Conditions

| Condition | Reagents | Stability | Notes |

| Acidic | Dilute acids (e.g., HCl, H₂SO₄), Trifluoroacetic acid (TFA) | Stable | Generally stable to conditions used for the cleavage of acetals and silyl (B83357) ethers.[1] |

| Basic | Strong bases (e.g., NaOH, NaH), Amines | Stable | Stable to conditions used for the cleavage of ester protecting groups.[3] |

| Oxidative | Ozone (O₃), DDQ | Labile | Can be cleaved under specific oxidative conditions.[1] |

| Reductive | Catalytic Hydrogenation (H₂/Pd-C), Birch Reduction (Na/NH₃) | Labile | The primary methods for the removal of benzyl ethers.[3][4] |

Experimental Protocols

Detailed methodologies for key benzylation and debenzylation reactions are provided below to guide researchers in the practical application of these techniques.

Protocol 1: Benzylation of a Hindered Sugar Hydroxyl using NaH and TBAI

This protocol describes a rapid and high-yielding benzylation of a sterically hindered hydroxyl group, as demonstrated on 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.[2]

Materials:

-

1,2:5,6-di-O-isopropylidene-α-D-glucofuranose

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Tetrabutylammonium iodide (TBAI)

-

Benzyl bromide (BnBr)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Florisil

Procedure:

-

Dissolve the protected sugar (1.0 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add sodium hydride (1.05 equivalents) to the solution with stirring at room temperature.

-

After the evolution of hydrogen ceases, add a catalytic amount of TBAI (e.g., 0.05 equivalents).

-

Add benzyl bromide (1.05 equivalents) dropwise to the reaction mixture.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 10 to 165 minutes at room temperature.[2]

-

Upon completion, add Florisil to the reaction mixture and evaporate the solvent under reduced pressure.

-

Elute the product from the Florisil with pentane and evaporate the solvent to yield the purified benzylated sugar.

Protocol 2: Debenzylation via Catalytic Transfer Hydrogenation

This protocol provides a method for the removal of benzyl ethers using ammonium formate as a hydrogen donor, avoiding the need for a pressurized hydrogen gas apparatus.[4]

Materials:

-

Benzylated sugar derivative

-

10% Palladium on carbon (Pd/C)

-

Ammonium formate

-

Methanol or Ethanol

Procedure:

-

Dissolve the benzylated sugar (1.0 equivalent) in methanol or ethanol.

-

Carefully add 10% Pd/C to the solution (typically 10-20% by weight of the substrate).

-

Add ammonium formate (5-10 equivalents) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is often complete within 30 minutes to 2 hours.[4]

-

After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Combine the filtrates and concentrate under reduced pressure to obtain the debenzylated sugar. Further purification by chromatography may be necessary.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows related to the use of benzyl protecting groups in carbohydrate chemistry.

Caption: Mechanism of Benzylation via Williamson Ether Synthesis.

Caption: Workflow for Catalytic Transfer Hydrogenation Debenzylation.

Caption: Logical Workflow of an Orthogonal Protecting Group Strategy.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. New Method for the Benzylation of Hindered Sugar Hydroxyls [organic-chemistry.org]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

The Crucial Role of Ribofuranoside Intermediates: A Historical and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ribofuranoside intermediates, five-membered sugar rings, represent a cornerstone in the architecture of life's most fundamental molecules. Their discovery and the elucidation of their history are deeply intertwined with the development of organic chemistry and our understanding of biological systems. This technical guide provides an in-depth exploration of the discovery, history, and key experimental methodologies related to ribofuranoside intermediates, offering a valuable resource for researchers in drug development and the life sciences.

A Historical Perspective: From Fischer's Vision to Prebiotic Puzzles

The journey to understanding ribofuranoside intermediates began in the late 19th and early 20th centuries with the pioneering work of Emil Fischer. His investigations into the structure and synthesis of sugars laid the groundwork for the field of carbohydrate chemistry.

A significant milestone was the development of the Fischer glycosidation method in the 1890s. This acid-catalyzed reaction between a monosaccharide and an alcohol provided a foundational method for synthesizing glycosides, including ribofuranosides.[1][2] The reaction is an equilibrium process that can yield a mixture of furanose and pyranose ring forms, as well as α and β anomers.[1][2] Shorter reaction times tend to favor the formation of the kinetically preferred furanosides.[1][2]

Building upon this, the Koenigs-Knorr reaction , developed in the early 20th century, offered a more controlled approach to glycosidic bond formation.[3] This method involves the reaction of a glycosyl halide with an alcohol in the presence of a promoter, typically a silver or mercury salt.[3] The stereochemical outcome of the Koenigs-Knorr reaction is often influenced by the nature of the protecting group at the C2 position of the glycosyl donor, with participating groups leading to the formation of 1,2-trans glycosides.[3]

More recently, the study of ribofuranoside intermediates has taken on a new dimension with investigations into prebiotic chemistry and the "RNA World" hypothesis. A significant challenge in this field has been explaining the spontaneous formation of the glycosidic bond between ribose and nucleobases under plausible prebiotic conditions. Research has shown that a β-ribofuranoside of 2,4,6-triaminopyrimidine (B127396) (TAP), a potential ancestral nucleobase, can form in high yields (60-90%) from the simple reaction of TAP and ribose. This discovery provides a compelling proof-of-concept for the non-enzymatic formation of nucleosides on the early Earth.

Quantitative Insights into Ribofuranoside Intermediate Stability

The stability of ribofuranoside intermediates is a critical factor in their reactivity and biological function. While comprehensive quantitative data remains an area of active research, several key factors influencing their stability have been identified. The anomeric effect, for instance, plays a significant role in favoring the axial orientation of an electronegative substituent at the anomeric carbon, influencing the relative stability of α and β anomers.

The pH of the surrounding medium also has a profound impact on the stability of the glycosidic bond. Acid-catalyzed hydrolysis is a well-known degradation pathway for glycosides. Kinetic studies on the hydrolysis of various glycosidic bonds have been conducted, though specific rate constants for a wide range of ribofuranoside intermediates under varying pH conditions are not always readily available in a consolidated format. The table below summarizes representative data on factors influencing stability.

| Intermediate/Parameter | Condition | Observation | Reference |

| Anomeric Configuration (α vs. β) | General | The relative stability is influenced by the anomeric effect and steric interactions. The β-anomer is often thermodynamically favored in aqueous solutions for many glycosides. | [4] |

| pH-Dependent Hydrolysis | Acidic pH | The rate of hydrolysis of the glycosidic bond is generally accelerated. | [5] |

| pH-Dependent Hydrolysis | Alkaline pH | Hydroxide ion-catalyzed hydrolysis can occur, leading to cleavage of the glycosidic bond. | [5] |

| Substituent Effects | Electron-withdrawing groups on the aglycone | Can influence the rate of hydrolysis. |

Key Experimental Protocols

The synthesis and characterization of ribofuranoside intermediates rely on a combination of classic and modern experimental techniques. The following sections provide detailed methodologies for key experiments.

Synthesis of Ribofuranosides

This protocol describes a general procedure for the synthesis of methyl ribofuranosides.

Materials:

-

D-Ribose

-

Anhydrous Methanol

-

Strong acid catalyst (e.g., Amberlite IR-120 H+ resin, concentrated sulfuric acid, or HCl in methanol)

-

Sodium carbonate or other suitable base for neutralization

-

Anhydrous sodium sulfate

-

Solvents for extraction and chromatography (e.g., ethyl acetate (B1210297), hexane)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Suspend D-ribose in anhydrous methanol.

-

Add the acid catalyst to the suspension. The amount of catalyst will depend on the specific catalyst used. For resin catalysts, a significant weight excess is often used.

-

Stir the reaction mixture at room temperature or with gentle heating. The reaction time can vary from a few hours to overnight. Shorter reaction times favor the furanoside product.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the desired product distribution is achieved, neutralize the reaction mixture. If using a resin catalyst, it can be removed by filtration. If using a soluble acid, carefully add a base (e.g., sodium carbonate) until the pH is neutral.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to separate the different anomers and ring isomers.

-

Characterize the purified products by NMR spectroscopy and mass spectrometry.

This protocol outlines the general steps for a Koenigs-Knorr glycosylation.

Materials:

-

Protected glycosyl halide (e.g., acetobromo-α-D-ribofuranose)

-

Alcohol acceptor

-

Promoter (e.g., silver carbonate, silver oxide, or cadmium carbonate)

-

Anhydrous solvent (e.g., dichloromethane, toluene, or acetonitrile)

-

Drying agent (e.g., molecular sieves or anhydrous calcium sulfate)

-

Celite for filtration

-

Solvents for extraction and chromatography

-

Silica gel for column chromatography

Procedure:

-

Dissolve the alcohol acceptor in the anhydrous solvent in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

-

Add the drying agent and the promoter to the solution.

-

Cool the mixture to the desired reaction temperature (often 0 °C or room temperature).

-

Add a solution of the protected glycosyl halide in the anhydrous solvent dropwise to the stirred mixture.

-

Allow the reaction to proceed for the desired time, monitoring its progress by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the insoluble silver salts and drying agent. Wash the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to isolate the desired glycoside.

-

Characterize the final product using NMR spectroscopy, mass spectrometry, and other appropriate analytical techniques.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of ribofuranoside intermediates, allowing for the determination of anomeric configuration and ring conformation.

Sample Preparation:

-

Dissolve 5-10 mg of the purified ribofuranoside in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.

-

Ensure the sample is completely dissolved and free of any particulate matter.

1D NMR Acquisition:

-

Acquire a ¹H NMR spectrum to identify the proton signals. Key signals to identify include the anomeric proton (H1), which typically appears in the region of 4.5-6.0 ppm, and the protons of the furanose ring.

-

Acquire a ¹³C NMR spectrum to identify the carbon signals. The anomeric carbon (C1) is typically found in the range of 95-110 ppm.

2D NMR Acquisition:

-

COSY (Correlation Spectroscopy): Acquire a COSY spectrum to establish ¹H-¹H coupling correlations. This is crucial for tracing the connectivity of the protons around the furanose ring, starting from the anomeric proton.

-

HSQC (Heteronuclear Single Quantum Coherence): Acquire an HSQC spectrum to determine one-bond ¹H-¹³C correlations. This allows for the direct assignment of the carbon atom attached to each proton.

-

HMBC (Heteronuclear Multiple Bond Correlation): Acquire an HMBC spectrum to identify long-range (2-3 bond) ¹H-¹³C correlations. This is useful for confirming assignments and identifying connections across the glycosidic bond.

Data Analysis and Signal Assignment:

-

Identify the Anomeric Proton: Locate the H1 signal in the ¹H NMR spectrum. Its chemical shift and coupling constant (J-coupling) to H2 are diagnostic of the anomeric configuration (α or β).

-

Walk Through the Ring using COSY: Starting from the H1 signal, use the cross-peaks in the COSY spectrum to identify H2, then from H2 to H3, and so on, to assign all the protons of the ribofuranose ring.

-

Assign Carbons using HSQC: Use the cross-peaks in the HSQC spectrum to assign the corresponding carbon signals (C1, C2, C3, etc.) based on the proton assignments.

-

Confirm with HMBC: Use the long-range correlations in the HMBC spectrum to confirm the assignments and to establish the connectivity to any aglycone or other substituents.

Ribofuranoside Intermediates in Biological Pathways

Ribofuranoside intermediates are central to several fundamental metabolic pathways, most notably the Pentose (B10789219) Phosphate (B84403) Pathway and the Nucleotide Salvage Pathway. These pathways are not only crucial for providing the building blocks for nucleic acids but are also intricately linked to cellular signaling and redox balance.

The Pentose Phosphate Pathway (PPP)

The Pentose Phosphate Pathway (PPP) is a metabolic route parallel to glycolysis that generates NADPH and the precursor for nucleotide biosynthesis, ribose-5-phosphate (B1218738).[6][7][8] The pathway consists of an oxidative phase and a non-oxidative phase.

-

Oxidative Phase: Glucose-6-phosphate is oxidized to ribulose-5-phosphate, with the concomitant reduction of NADP⁺ to NADPH.

-

Non-oxidative Phase: Ribulose-5-phosphate is isomerized to ribose-5-phosphate (an aldopentose) or epimerized to xylulose-5-phosphate (a ketopentose). These pentose phosphates can then be interconverted or used to regenerate glycolytic intermediates.

Ribose-5-phosphate is the key ribofuranoside intermediate produced in this pathway and serves as the direct precursor for the synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides. The regulation of the PPP is tightly controlled, with the activity of glucose-6-phosphate dehydrogenase, the first enzyme in the oxidative phase, being a key regulatory point.[8] This enzyme is allosterically inhibited by NADPH, linking the activity of the pathway to the cell's redox state and biosynthetic needs.[8]

Nucleotide Salvage Pathway

In addition to de novo synthesis, cells can recycle pre-formed nucleobases and nucleosides through the nucleotide salvage pathway.[9] This pathway is energetically more efficient than de novo synthesis. Key enzymes in this pathway, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and adenine (B156593) phosphoribosyltransferase (APRT), utilize phosphoribosyl pyrophosphate (PRPP), which is synthesized from ribose-5-phosphate, to convert free bases into nucleotides. This pathway underscores the central role of ribofuranoside intermediates in maintaining the cellular pool of nucleotides.

Conclusion

The study of ribofuranoside intermediates has a rich history, from the foundational synthetic methods of Fischer and Koenigs-Knorr to their central role in modern biochemistry and theories on the origin of life. A thorough understanding of their synthesis, stability, and biological roles is essential for researchers in drug development and the life sciences. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for further investigation into these crucial molecules. As our analytical techniques become more sophisticated, we can expect even deeper insights into the subtle yet profound influence of ribofuranoside intermediates on the intricate machinery of life.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. Fischer glycosidation - Wikipedia [en.wikipedia.org]

- 3. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 4. Reverse Anomeric Effects in Pyranose and Furanose Isomers in Schiff Bases of d‑Galactosamine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydrolytic reactions of diribonucleoside 3',5'-(3'-N-phosphoramidates): kinetics and mechanisms for the P-O and P-N bond cleavage of 3'-amino-3'-deoxyuridylyl-3',5'-uridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ribose 5-phosphate: the key metabolite bridging the metabolisms of nucleotides and amino acids during stringent response in Escherichia coli? [microbialcell.com]

- 7. Ribose 5-phosphate - Wikipedia [en.wikipedia.org]

- 8. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

Unveiling the Aliases: A Comprehensive Guide to the Nomenclature of Methyl 3,5-di-O-benzyl-D-ribofuranoside

For researchers, scientists, and professionals in drug development, precise communication is paramount. This begins with the accurate and unambiguous identification of chemical compounds. Methyl 3,5-di-O-benzyl-D-ribofuranoside, a key carbohydrate derivative, is known by a variety of names across different databases, publications, and commercial listings. This in-depth guide provides a comprehensive overview of its alternative names and chemical identifiers to ensure clarity and facilitate seamless information retrieval.

Tabulated Chemical Identifiers

To aid in quick reference and comparison, the various names and identifiers for this compound are summarized in the table below.

| Identifier Type | Value |

| Systematic Name | Methyl 3,5-bis-O-(phenylmethyl)-D-ribofuranoside |

| IUPAC Name | (3r,4s,5r)-4-(benzyloxy)-5-((benzyloxy)methyl)-2-methoxytetrahydrofuran-3-ol[1] |

| CAS Registry Number | 55775-39-8[1] |

| Common Synonyms | 1-o-methyl-3-o,5-o-dibenzyl-d-ribofuranose[1] |

| This compound | |

| Chemical Formula | C20H24O5 |

| InChI | InChI=1S/C20H24O5/c1-22-20-17(21)16(24-13-15-9-5-3-6-10-15)18(25-20)14-23-12-19-11-7-2-8-12/h2-12,16-18,20-21H,13-14H2,1H3/t16-,17+,18+,20?/m1/s1 |

| InChIKey | BGEQLXNKNKMDQE-UHFFFAOYSA-N |

| SMILES | COC1C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)O |

| Japanese Name | 3,5-ジ-O-ベンジル-D-リボフラノシドメチル[1] |

| Spanish Name | 3,5-di-O-bencil-D-ribofuranósido de metilo[1] |

| Korean Name | 메틸 3,5-디-O-벤질-D-리보푸라노시드[1] |

| Supplier Codes | AKOS027337712, SCHEMBL1262725[1] |

Hierarchical Nomenclature Diagram

The following diagram illustrates the logical relationship between the different identifiers for this compound, from the most systematic to the more common.

Detailed Methodologies

This guide was compiled through a systematic search of publicly available chemical databases and supplier catalogs. The primary search term used was "this compound" along with its CAS number, 55775-39-8.

Databases and Resources Queried:

-

Google Scholar

-

PubChem

-

ChemSpider

-

Guidechem

-

Major chemical supplier online catalogs (e.g., Sigma-Aldrich, TCI, etc.)

The information gathered was then cross-referenced to ensure accuracy and to identify the most commonly used synonyms and identifiers within the scientific community. The IUPAC name was generated using standard chemical nomenclature rules. This structured approach ensures that the provided information is reliable and comprehensive for the intended scientific audience.

References

Solubility Profile of Methyl 3,5-di-O-benzyl-D-ribofuranoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of Methyl 3,5-di-O-benzyl-D-ribofuranoside in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on predicting solubility based on the compound's structural features and providing a comprehensive experimental protocol for its precise determination.

Predicted Solubility of this compound

The solubility of a compound is primarily dictated by its molecular structure, including polarity, the potential for hydrogen bonding, and molecular size, in relation to the properties of the solvent. This compound is a moderately polar molecule. The presence of two benzyl (B1604629) ether groups introduces significant non-polar character, while the free hydroxyl group at the C2 position and the ether linkages contribute to its polarity and hydrogen-bonding capability.

Based on the principle of "like dissolves like," the following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents.

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Halogenated | Dichloromethane (DCM), Chloroform | Soluble | These solvents are effective at dissolving a wide range of organic compounds with moderate polarity. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderately Soluble | Ethers can act as hydrogen bond acceptors and have moderate polarity, making them suitable for dissolving compounds with both polar and non-polar features. |

| Ketones | Acetone, Methyl Ethyl Ketone | Moderately Soluble | The polarity of the ketone functional group can interact favorably with the polar groups of the solute. |

| Esters | Ethyl Acetate (B1210297) | Moderately Soluble | Ethyl acetate is a moderately polar solvent capable of dissolving compounds of similar polarity. A product page for a related compound, Methyl 2,3-O-Isopropylidene-5-O-benzyl-b-D-ribofuranoside, lists ethyl acetate as a solvent.[1] |

| Aromatic | Toluene, Benzene | Sparingly Soluble | The aromatic rings of the benzyl groups will have favorable π-π stacking interactions with aromatic solvents. However, the polarity of the ribofuranoside core may limit solubility. |

| Alcohols | Methanol, Ethanol | Sparingly Soluble | The ability of alcohols to act as both hydrogen bond donors and acceptors can lead to complex interactions. While the hydroxyl group of the solute can interact with alcohols, the large non-polar benzyl groups may hinder solubility. Recrystallization of similar compounds is often successful using alcohol-water mixtures. |

| Non-polar Aliphatic | Hexane, Heptane, Cyclohexane | Insoluble | The significant polarity of the ribofuranoside core will limit solubility in these non-polar solvents. These are often used as anti-solvents for the crystallization of protected carbohydrates. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) | Soluble | The high polarity of these solvents should effectively solvate the polar functionalities of the molecule. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise quantitative solubility data, the isothermal shake-flask method is a widely recognized and reliable technique. This protocol outlines the general procedure for determining the solubility of this compound in various organic solvents at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector, or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed in the shaker bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the equilibration temperature) syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

Dilute the filtered solution to a known volume with the same solvent.

-

-

Quantification:

-

Analyze the concentration of this compound in the diluted solution using a pre-validated analytical method (e.g., HPLC, GC, or UV-Vis spectroscopy).

-

Prepare a calibration curve using standard solutions of known concentrations to accurately determine the concentration of the solute in the experimental samples.

-

-

Calculation:

-

Calculate the solubility of the compound in each solvent, typically expressed in mg/mL or mol/L, using the determined concentration and the dilution factor.

-

Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a solid compound.

This comprehensive guide provides a foundational understanding of the solubility of this compound and a robust framework for its experimental determination. This information is critical for applications in synthesis, purification, and formulation development.

References

Stability of Benzylated Carbohydrates Under Acidic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals